molecular formula C15H17ClN2O3S B2581121 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 879049-25-9

4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B2581121
CAS RN: 879049-25-9
M. Wt: 340.82
InChI Key: ZECMQFOKOMGSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is C15H17ClN2O3S . Its average mass is 340.825 Da and its monoisotopic mass is 340.064850 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Antagonists for Medical Applications : Compounds structurally similar to "4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide" have been synthesized for potential use as antagonists in medical applications, such as targeting preparations for the prevention of human HIV-1 infection. The synthesis involves multiple steps, including bromination and sulfonation, to prepare the final compound with potential bioactivity (Cheng De-ju, 2015).
  • Catalysis in Transfer Hydrogenation : N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been utilized as ligands in Cp*IrIIICl precatalysts for the base-free transfer hydrogenation of ketones. This process is notable for its efficiency under mild conditions without the need for dried, degassed substrates or basic additives, indicating the utility of sulfonamide derivatives in catalytic processes (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).

Biomedical Research

  • Antimicrobial and Anticancer Activities : A series of novel synthesized sulfonamide derivatives, including structures similar to the compound of interest, have shown promising antimicrobial and anticancer activities. These compounds have been evaluated through computational studies, antimicrobial activity tests, and molecular docking studies, indicating their potential as therapeutic agents (N. Elangovan, S. Sowrirajan, K. Manoj, & A. Kumar, 2021).
  • Carbonic Anhydrase Inhibitors : Chlorinated pyrrolidinone-bearing benzenesulfonamides have been investigated for their inhibitory activity against human carbonic anhydrases, which are relevant to cancer research. These studies focus on developing inhibitors with higher selectivity for particular isozymes of carbonic anhydrases (Benas Balandis et al., 2020).

Chemical Sensing

  • Chemosensing Probes : Sulfonamide derivatives have been explored as chemosensing probes for the selective detection of ions in aqueous solutions. These studies involve the synthesis of compounds that can selectively bind to specific ions, indicating their utility in environmental monitoring and biological research (P. Ravichandiran et al., 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the manufacturer directly.

properties

IUPAC Name

4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-9-21-15-10-13(6-7-14(15)16)22(19,20)18-11-12-5-3-4-8-17-12/h3-8,10,18H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECMQFOKOMGSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

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